Ethyl geranyl ether Ethyl geranyl ether Geranyl ethyl ether is a monoterpenoid.
Brand Name: Vulcanchem
CAS No.: 22882-91-3
VCID: VC3927505
InChI: InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9+
SMILES: CCOCC=C(C)CCC=C(C)C
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol

Ethyl geranyl ether

CAS No.: 22882-91-3

Cat. No.: VC3927505

Molecular Formula: C12H22O

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl geranyl ether - 22882-91-3

Specification

CAS No. 22882-91-3
Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
IUPAC Name (2E)-1-ethoxy-3,7-dimethylocta-2,6-diene
Standard InChI InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9+
Standard InChI Key LOUIMJFJROISMD-FMIVXFBMSA-N
Isomeric SMILES CCOC/C=C(\C)/CCC=C(C)C
SMILES CCOCC=C(C)CCC=C(C)C
Canonical SMILES CCOCC=C(C)CCC=C(C)C

Introduction

Chemical and Physical Properties

Structural Characteristics

Ethyl geranyl ether features an ether functional group (-O-) linking an ethyl group to a geranyl moiety. The geranyl component consists of a 10-carbon chain with two double bonds at positions 2 and 6, contributing to its reactivity and stereochemical complexity . The (E)-isomer (trans configuration) is the predominant form due to thermodynamic stability .

Physicochemical Data

PropertyValueSource
Boiling Point214–240°C (estimates vary)
Density0.829–0.884 g/cm³
Refractive Index1.505 (estimate)
LogP (Octanol-Water)4.39–4.66
Vapor Pressure0.0934 mmHg at 20°C
Water Solubility5.618 mg/L

The compound’s low water solubility and high lipophilicity (LogP >4) facilitate its use in oil-based formulations .

Synthesis and Production

Industrial Synthesis

Ethyl geranyl ether is synthesized via two primary routes:

  • Etherification of Geraniol: Geraniol reacts with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions . This method achieves yields >80% in optimized continuous-flow reactors.

  • Isomerization of Linalool: Linalool undergoes acid-catalyzed rearrangement in ethanol, producing ethyl geranyl ether as a major product .

Purification and Quality Control

Post-synthesis purification involves fractional distillation to isolate the (E)-isomer, followed by GC-MS analysis to verify purity (>99%) . Industrial batches are standardized to meet fragrance industry specifications .

Applications in Industry

Fragrance and Cosmetics

Ethyl geranyl ether is a key perfuming agent in:

  • Hair Care Products: Masks odors in shampoos and conditioners .

  • Perfumes: Contributes fresh, green top notes at concentrations of 3–10% .

  • Skin Care Lotions: Enhances sensory appeal without inducing irritation at ≤1% concentrations .

Flavoring Agent

Although less common, it is used in food flavorings to impart citrusy undertones, complying with EFSA safety thresholds .

Biomedical Research

Emerging studies highlight its:

  • Antimicrobial Activity: Inhibits Staphylococcus aureus and Escherichia coli at MIC values of 125–250 µg/mL .

  • Anti-inflammatory Effects: Modulates NF-κB pathways in vitro, reducing TNF-α production by 40% at 50 µM .

Biological and Toxicological Profile

Metabolism

Ethyl geranyl ether undergoes hepatic O-dealkylation to form geraniol and acetaldehyde . The ether bond’s stability slows metabolism compared to esters (e.g., geranyl acetate), prolonging its half-life in vivo .

Acute and Chronic Toxicity

ParameterValueSource
Oral LD50 (Rat)>5,000 mg/kg
Dermal LD50 (Rabbit)>5,000 mg/kg
Skin IrritationMild irritant at >10%

Chronic exposure studies in rodents (90-day, 1,000 mg/kg/day) showed no significant hepatotoxicity or carcinogenicity .

Comparison with Analogous Compounds

CompoundFunctional GroupStabilityAntimicrobial Efficacy (MIC)
Ethyl Geranyl EtherEtherHigh125–250 µg/mL
Geranyl AcetateEsterModerate62.5–125 µg/mL
GeraniolAlcoholLow31.25–62.5 µg/mL

Ether derivatives exhibit enhanced stability but reduced antimicrobial potency compared to alcohol precursors .

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